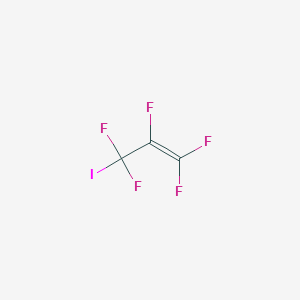
3-Iodopentafluoropropene-1
Cat. No. B1305588
:
431-65-2
M. Wt: 257.93 g/mol
InChI Key: HXUXNHPLNYUXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05463005
Procedure details


Perfluoroallyl iodide (CF2CFCF2I) was prepared by transferring 8.5 g of dry potassium iodide, 20 ml of tetraglyme and 42.5 millimoles of perfluoroallyl fluorosulfate by vacuum line to a 100-ml flask. The mixture was warmed to 20° C. and stirred for 12 hours in a dark room. The mixture was then fractionated through -100° C. and -196° C. traps, with the product being collected in the -100° C. trap.



Identifiers


|
REACTION_CXSMILES
|
[I-:1].[K+].S(F)(O[C:7]([F:14])([F:13])[C:8]([F:12])=[C:9]([F:11])[F:10])(=O)=O>COCCOCCOCCOCCOC>[F:13][C:7]([I:1])([F:14])[C:8]([F:12])=[C:9]([F:11])[F:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
42.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC(C(=C(F)F)F)(F)F)F
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOCCOCCOC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 12 hours in a dark room
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then fractionated through -100° C. and -196° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with the product being collected in the -100° C. trap
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
